molecular formula C10H9NO4 B1346084 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- CAS No. 20068-43-3

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-

Cat. No. B1346084
CAS RN: 20068-43-3
M. Wt: 207.18 g/mol
InChI Key: MRFMUNPHRJEAPP-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound has been shown to possess unique properties that make it a promising candidate for use in a wide range of applications, including as a catalyst, as a building block for the synthesis of other compounds, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Activity

    The synthesis of 1,4-Benzoxazine analogues, including derivatives of 2H-1,3-Benzoxazine-3(4H)-acetic acid, has demonstrated significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus sp., Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds were synthesized by reacting O-Amino Phenol and Maleic Anhydride, further enhanced by substituting Aromatic Amines, which confirmed their structures through IR, NMR, and Mass Spectra studies (Kadian, Maste, & Bhat, 2012).

  • Antimicrobial and Antioxidant

    Some benzoxazinyl pyrazolone arylidenes have shown potent antimicrobial and antioxidant properties. These were synthesized from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through various condensation processes, demonstrating the versatility of 2H-1,3-Benzoxazine derivatives in creating bioactive compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Agronomic Utility and Phytotoxicity

  • Allelochemicals in Agriculture: Derivatives with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2H-1,3-Benzoxazine, have been isolated from plants belonging to the Poaceae family, exhibiting phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds, their metabolism, detoxification mechanisms, and degradation impact on crop soils offer potential agronomic utility, highlighting the significance of 2H-1,3-Benzoxazine derivatives in enhancing crop resistance and productivity (Macias et al., 2006).

Ecological Role and Bioactivity

  • Ecological Behavior and Chemical Defense: The bioactivity and ecological role of 1,4-benzoxazinones, including 2H-1,3-Benzoxazine derivatives, have been extensively studied, showing a broad spectrum of phytotoxic, antifungal, antimicrobial, and antifeedant effects. These studies underline the ecological significance of these compounds in chemical defense mechanisms and their potential application as natural herbicide models, emphasizing the complex interactions between benzoxazinone-producing plants and their environment (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMUNPHRJEAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173889
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-

CAS RN

20068-43-3
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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